N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
The compound "N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide" is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities, including antiviral and antibacterial properties, as well as their ability to interact with specific receptors in biological systems.
Synthesis Analysis
The synthesis of benzamide-based 5-aminopyrazoles, which are closely related to the compound , involves a multi-step process. Initially, benzoyl isothiocyanate reacts with malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method could potentially be adapted to synthesize the target compound by modifying the alkylation step to introduce the appropriate side chain and substituents.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural characterization of these compounds is typically achieved using mass spectroscopy, 1H NMR spectroscopy, IR spectroscopy, and X-ray analysis . These techniques would be essential to confirm the structure of "N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide" and ensure its purity and identity.
Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core can participate in various chemical reactions, which can be utilized to introduce different functional groups or to create fused heterocycles with potential biological activities . The reactivity of the core structure can be exploited to synthesize a wide range of derivatives, including the target compound, by selecting appropriate reaction conditions and reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethoxy group can affect the compound's lipophilicity, which in turn can influence its biological activity and interaction with biological membranes . The electronic properties of the aromatic system and the presence of amide bonds are also important factors that determine the compound's reactivity and stability.
Scientific Research Applications
Synthesis and Biological Evaluation : A novel series of pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a single-step condensation, demonstrating potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Phosphodiesterase Inhibitory Activity : Another study focused on the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of type V phosphodiesterase. These inhibitors show promising antihypertensive activity, indicating potential applications in cardiovascular disease treatment (Dumaitre & Dodic, 1996).
Antiavian Influenza Virus Activity : Research into benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable activity against the H5N1 subtype of the influenza A virus. This highlights the potential for developing new antiviral agents from pyrazolo[1,5-a]pyrimidine derivatives (Hebishy et al., 2020).
Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial properties. Some compounds in this class have shown pronounced activity against bacterial and fungal species, suggesting their potential as antimicrobial agents (Abunada et al., 2008).
Mitochondrial Reductive Function Evaluation : A study on the synthetic protocol for functionalized trifluoromethylpyrazolopyrimidines demonstrated moderate toxicity in cell lines, indicating a potential for investigating mitochondrial functions and related disorders (Bellili et al., 2022).
Safety And Hazards
This would involve looking at the compound’s toxicity, whether it’s hazardous to the environment, and what precautions need to be taken when handling it.
Future Directions
This could involve a discussion of what further research needs to be done on the compound, for example, further studies on its synthesis, its properties, or its potential uses.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-12-9-16-23-10-13(11-25(16)24-12)3-2-8-22-17(26)14-4-6-15(7-5-14)27-18(19,20)21/h4-7,9-11H,2-3,8H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGOQYKGQCLCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide |
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